2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran
Overview
Description
“2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran” is a chemical compound with the molecular formula C12H15NO4 . It has an average mass of 237.252 Da and a monoisotopic mass of 237.100113 Da .
Molecular Structure Analysis
The molecular structure of “2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran” consists of a tetrahydro-2H-pyran ring attached to a 4-nitrobenzyl group via an oxygen atom . Unfortunately, the search results do not provide more detailed information about the molecular structure.Physical And Chemical Properties Analysis
“2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran” has a density of 1.2±0.1 g/cm3 and a boiling point of 376.6±37.0 °C at 760 mmHg . It has a vapour pressure of 0.0±0.8 mmHg at 25°C and an enthalpy of vaporization of 60.0±3.0 kJ/mol . The compound has a flash point of 167.0±28.5 °C . It has a molar refractivity of 62.0±0.4 cm3 . The compound has 5 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .Scientific Research Applications
Synthesis and Molecular Structure
Substituted 2-amino benzo[b]pyrans, including structures related to "2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran," have been synthesized through a three-component condensation process. The molecular and crystal structures of these compounds, such as 2-amino-3-(2-methoxyethoxycarbonyl)-4-(2-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-benzo[b]pyran, are determined using X-ray diffraction analysis, showcasing their potential in the development of new materials or pharmaceuticals (Shestopalov et al., 2003).
Educational Applications in Organic Chemistry
In an educational context, the synthesis of tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran via environmentally friendly reactions introduces students to green chemistry practices. This synthesis is part of a laboratory project that explores the reaction scope with different carbonyl substrates, emphasizing the compound's role in promoting sustainable chemistry practices (Dintzner et al., 2012).
Cosmetic Applications
4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenol, a derivative of "2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran," has been identified as an effective tyrosinase inhibitor, suggesting its use as a cosmetic additive for skin lightening. This application underlines the compound's potential in cosmetic formulations to address hyperpigmentation issues (Ying-qi, 2010).
Synthesis of Heterocyclic Compounds
The versatility of 2H-pyran-2-ones, to which "2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran" is structurally related, extends to their role as precursors in the synthesis of a wide array of aromatic and heterocyclic compounds. This demonstrates their importance in the synthesis of biologically active molecules and materials with unique photophysical properties (Singh et al., 2007).
Bioorganic Chemistry
Pyrans, including derivatives of "2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran," play a pivotal role in bioorganic chemistry due to their presence in many biologically active natural and synthetic products. These compounds have been explored for their synthetic potential and diverse biological activities, further highlighting their significance in the development of new therapeutic agents (Suthar et al., 2021).
properties
IUPAC Name |
2-[(4-nitrophenyl)methoxy]oxane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-13(15)11-6-4-10(5-7-11)9-17-12-3-1-2-8-16-12/h4-7,12H,1-3,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXKNTZXSUCTFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Nitrobenzyl)oxy)tetrahydro-2H-pyran |
Synthesis routes and methods I
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Synthesis routes and methods II
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